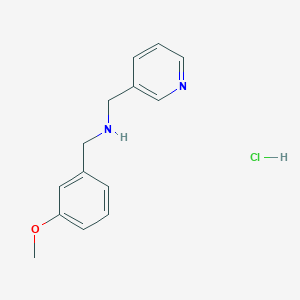![molecular formula C23H26N2O3 B5485370 3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide
カタログ番号:
B5485370
分子量:
378.5 g/mol
InChIキー:
IGFRZRSVIBNKAB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a cyclopropyl group, which is a three-membered carbon ring . The molecule also contains a benzamide moiety .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve several steps. One possible method could involve the use of a Cp*Ir complex for the N-heterocyclization of primary amines with diols . Another method could involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropyl group, and a benzamide moiety. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring . The benzamide moiety is a functional group consisting of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles . The benzamide moiety could undergo reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its polarity and solubility . The cyclopropyl group could influence its reactivity .作用機序
将来の方向性
特性
IUPAC Name |
3-[[1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-7-5-19(6-8-20)23(10-11-23)22(27)25-12-9-17(15-25)13-16-3-2-4-18(14-16)21(24)26/h2-8,14,17H,9-13,15H2,1H3,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRZRSVIBNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)CC4=CC(=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)a...
Cat. No.: B5485292
CAS No.:
(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylid...
Cat. No.: B5485300
CAS No.:
1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;h...
Cat. No.: B5485306
CAS No.:
4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydraziny...
Cat. No.: B5485313
CAS No.:
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5485292.png)
![(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5485300.png)

![4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid](/img/structure/B5485313.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5485314.png)

![N-cyclohexyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5485330.png)



![N-cyclohexyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5485359.png)
![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![1-{2-[1-(1-benzofuran-3-ylcarbonyl)piperidin-2-yl]ethyl}-4-methylpiperazine](/img/structure/B5485382.png)
![3-(4-Dimethylaminophenyl)benzo[f]quinazoline](/img/structure/B5485387.png)
